2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid is a compound classified as a small molecule within the 1,4-benzodiazepine family. This compound is characterized by its complex structure that includes a benzodiazepine core and an acetic acid moiety. It is not currently approved for any therapeutic use and is primarily of interest in experimental research settings.
The synthesis of 2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid typically involves multiple steps that may include alkylation reactions and cyclization processes.
One common method involves the alkylation of a precursor benzodiazepine derivative with 2-methylpropyl groups in a neutral medium. The reaction conditions often require careful control of temperature and pH to ensure high yields of the desired product. The characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry to confirm structural integrity .
The molecular formula for this compound is , with an average molecular weight of approximately 234.25 g/mol. The structure features a benzodiazepine ring fused to an acetic acid group.
The InChI representation is:
And the SMILES notation is:
This data provides insights into the stereochemistry and connectivity of the molecule .
The compound can undergo various chemical reactions typical of benzodiazepines, such as:
These reactions are often studied to understand the stability and reactivity of the compound in biological systems. The presence of functional groups such as carbonyls makes it susceptible to nucleophilic attacks which can be exploited in synthetic pathways or degradation studies .
While specific mechanisms for this compound are not fully elucidated due to its experimental status, compounds within the benzodiazepine class typically act on gamma-Aminobutyric acid receptors in the central nervous system. This action leads to increased inhibitory neurotransmission.
Research indicates that modifications in the benzodiazepine structure can significantly affect binding affinity and efficacy at these receptors. Thus, understanding how structural changes influence activity is crucial for developing new therapeutic agents .
Currently, 2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid is primarily used in research settings to explore its potential pharmacological effects. Studies have indicated possible anxiolytic and analgesic properties similar to other benzodiazepines but require further investigation through clinical trials to establish safety and efficacy profiles .
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7